1-[5-(3-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea
Overview
Description
1-[5-(3-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Mechanism of Action
Target of Action
Compounds containing the 1,3,4-thiadiazole moiety have been found to exhibit a wide range of biological activities, suggesting they interact with multiple targets .
Mode of Action
The 1,3,4-thiadiazolyl derivatives are known to cross cellular membranes and interact strongly with biological targets due to their mesoionic character . This interaction can lead to various changes in the cellular environment, potentially disrupting processes related to DNA replication .
Biochemical Pathways
It’s worth noting that 1,3,4-thiadiazole derivatives have been associated with a broad spectrum of pharmacological properties, suggesting they may affect multiple biochemical pathways .
Pharmacokinetics
The 1,3,4-thiadiazole moiety is known for its good liposolubility, which is attributed to the presence of the sulfur atom . This suggests that compounds containing this moiety may have favorable bioavailability.
Result of Action
1,3,4-thiadiazole derivatives have been associated with a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
The stability and efficacy of 1,3,4-thiadiazole derivatives are generally attributed to the presence of the =n-c-s- moiety and strong aromaticity of the ring, which provide low toxicity and great in vivo stability .
Preparation Methods
The synthesis of 1-[5-(3-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea typically involves the reaction of 3-bromobenzoyl chloride with thiosemicarbazide to form the 1,3,4-thiadiazole ring. This intermediate is then reacted with 4-methoxyphenyl isocyanate to yield the final product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired compound.
Chemical Reactions Analysis
1-[5-(3-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiadiazole derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Comparison with Similar Compounds
1-[5-(3-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea can be compared with other thiadiazole derivatives such as:
1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: This compound has shown significant anticancer activity, particularly against HeLa cancer cells.
N1-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2yl]-N4-[1-(4-hydroxyphenyl) (phenyl) methanone] semicarbazone: Known for its potent anticonvulsant properties.
Properties
IUPAC Name |
1-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O2S/c1-23-13-7-5-12(6-8-13)18-15(22)19-16-21-20-14(24-16)10-3-2-4-11(17)9-10/h2-9H,1H3,(H2,18,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFUEQKTEVKHPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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